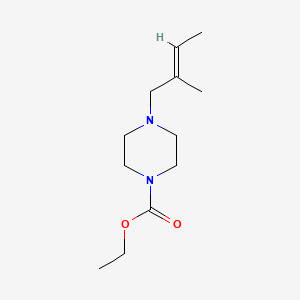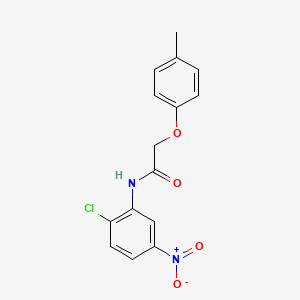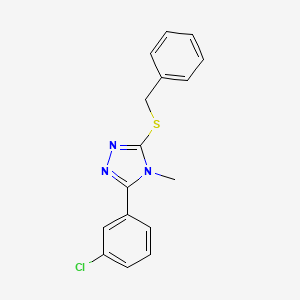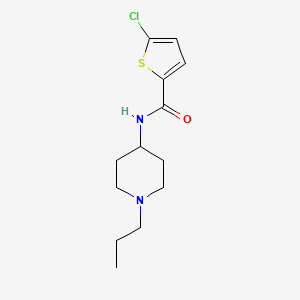
ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate, also known as EMBC, is a chemical compound that has been used in scientific research for various purposes. It is a piperazine derivative that has been synthesized using different methods, including the Mannich reaction and the Kabachnik-Fields reaction. EMBC has been found to have several biochemical and physiological effects, making it a useful tool for researchers in the field of pharmacology.
作用機序
The mechanism of action of ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate is not fully understood, but it is believed to involve the modulation of GABA receptor activity. GABA receptors are ionotropic receptors that are involved in the regulation of neuronal excitability. When GABA binds to these receptors, it causes the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been found to have a high affinity for GABA receptors, and it is believed to enhance the activity of these receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been found to have several biochemical and physiological effects, including the modulation of GABA receptor activity, the inhibition of dopamine release, and the reduction of locomotor activity. ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. It has also been found to inhibit dopamine release, which is involved in the regulation of reward and motivation. This makes ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate a potential candidate for the treatment of certain psychiatric disorders, such as schizophrenia.
実験室実験の利点と制限
Ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has several advantages for lab experiments, including its high affinity for GABA receptors, its ability to inhibit dopamine release, and its potential as a tool for studying the mechanism of action of certain drugs. However, ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate.
将来の方向性
There are several future directions for research involving ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate, including the development of new synthetic methods for producing ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate, the investigation of its potential as a therapeutic agent for psychiatric disorders, and the use of ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate as a tool for studying the mechanism of action of other drugs. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate and its potential side effects.
合成法
Ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate can be synthesized using different methods, including the Mannich reaction and the Kabachnik-Fields reaction. The Mannich reaction involves the condensation of a primary or secondary amine with a carbonyl compound and a formaldehyde source. In the case of ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate, the primary amine piperazine is condensed with ethyl acetoacetate and formaldehyde to form the intermediate compound, which is then treated with 2-methyl-2-buten-1-ol to yield ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate. The Kabachnik-Fields reaction involves the reaction of an amine with an aldehyde and a phosphonate to form an imine intermediate, which is then treated with an alkene to yield the final product.
科学的研究の応用
Ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been used in scientific research for various purposes, including as a ligand for GABA receptors, as a potential antipsychotic agent, and as a tool for studying the mechanism of action of certain drugs. ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate has been found to have a high affinity for GABA receptors, which are involved in the regulation of neuronal excitability. This makes ethyl 4-(2-methyl-2-buten-1-yl)-1-piperazinecarboxylate a useful tool for studying the effects of GABA receptor activation and inhibition on neuronal activity.
特性
IUPAC Name |
ethyl 4-[(E)-2-methylbut-2-enyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-4-11(3)10-13-6-8-14(9-7-13)12(15)16-5-2/h4H,5-10H2,1-3H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYYGPSMGVJEL-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C/C(=C/C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-4-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5832102.png)
![2-{[(4-chlorophenyl)thio]amino}-1,3-thiazole](/img/structure/B5832103.png)
![2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832114.png)



![9-methoxy-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B5832141.png)

![N-[(4-morpholinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5832145.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5832149.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5832152.png)
![2-[(4-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5832156.png)
![6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)
![N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5832166.png)